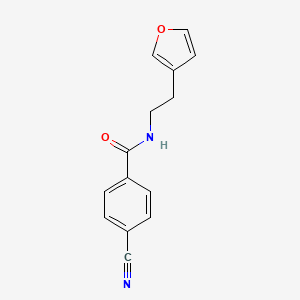
4-Cyano-N-(2-(Furan-3-yl)ethyl)benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-CYANO-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE is an organic compound that features a benzamide core with a cyano group and a furan ring attached to it
Wissenschaftliche Forschungsanwendungen
4-CYANO-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-CYANO-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with ammonia or an amine under appropriate conditions.
Introduction of the Cyano Group: The cyano group can be introduced through a reaction with cyanogen bromide or by using a cyanoacetylation reaction.
Attachment of the Furan Ring: The furan ring can be attached via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of furan with the benzamide core in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-CYANO-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The benzamide core can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Furanones.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated benzamides.
Wirkmechanismus
The mechanism of action of 4-CYANO-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano group and furan ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-cyano-N-(2-(furan-2-yl)ethyl)benzamide: Similar structure but with the furan ring attached at a different position.
4-cyano-N-(2-(thiophen-3-yl)ethyl)benzamide: Similar structure but with a thiophene ring instead of a furan ring.
4-cyano-N-(2-(pyridin-3-yl)ethyl)benzamide: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
4-CYANO-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE is unique due to the specific positioning of the furan ring, which can influence its chemical reactivity and biological activity. The presence of both the cyano group and the furan ring provides a versatile scaffold for further functionalization and exploration in various research fields .
Eigenschaften
IUPAC Name |
4-cyano-N-[2-(furan-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c15-9-11-1-3-13(4-2-11)14(17)16-7-5-12-6-8-18-10-12/h1-4,6,8,10H,5,7H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKYMDCFCOVPDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)NCCC2=COC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2374443.png)
![1'-(2-Phenylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2374444.png)
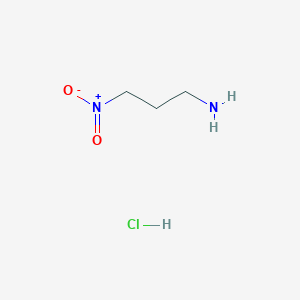
![6-Methyl-3-[2-oxo-2-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B2374446.png)
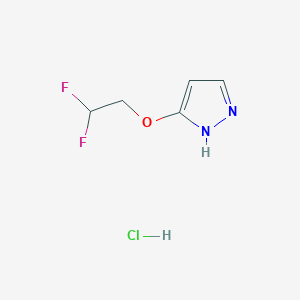
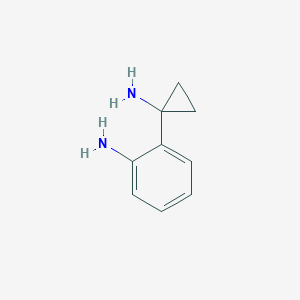
![N-(2-chlorobenzyl)-2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)acetamide](/img/structure/B2374452.png)
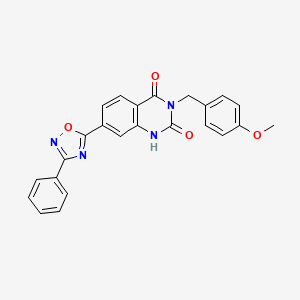


![5-[(3-chlorophenyl)amino]-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/new.no-structure.jpg)
![3-Ethoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde](/img/structure/B2374460.png)
![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylamino)benzamide](/img/structure/B2374462.png)
